N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c29-18(24-17-11-5-2-6-12-17)15-28-22(30)20-21(19(26-28)16-9-3-1-4-10-16)31-23(25-20)27-13-7-8-14-27/h1,3-4,9-10,17H,2,5-8,11-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVVISCOFMSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CC=C4)SC(=N3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C25H23N5O4S
Molecular Weight : 489.5 g/mol
CAS Number : 1105218-00-5
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O4S |
| Molecular Weight | 489.5 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
This compound exhibits its biological activity primarily through interaction with various receptors and enzymes. Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes.
Inhibition of Phospholipase A2
Recent studies have highlighted the compound's potential to inhibit lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in drug-induced phospholipidosis. Inhibition of PLA2G15 can lead to the accumulation of phospholipids in lysosomes, a pathological condition associated with various drug toxicities. The inhibition mechanism involves interference with the enzyme's binding to liposomes, as demonstrated in assays where several compounds were tested for their ability to inhibit PLA2G15 activity .
Biological Activity
The biological activity of this compound has been explored in several contexts:
- Anticancer Activity : Preliminary studies suggest that compounds similar to N-cyclohexyl derivatives may exhibit anticancer properties. These effects are often linked to their ability to induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structural motifs may provide neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : The inhibition of PLA2G15 may also indicate potential anti-inflammatory effects, as phospholipase A2 is involved in the release of arachidonic acid and subsequent inflammatory mediators.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to N-cyclohexyl derivatives:
- Study on PLA2 Inhibition : A comprehensive assay involving 163 drugs demonstrated that many cationic amphiphilic compounds, including those structurally related to N-cyclohexyl derivatives, effectively inhibited PLA2G15, leading to insights into their potential for causing phospholipidosis and other toxicities .
- Anticancer Screening : In a study assessing the cytotoxicity of various thiazolo-pyridazine derivatives, compounds similar to N-cyclohexyl were found to exhibit significant activity against several cancer cell lines, suggesting a promising avenue for therapeutic development .
Comparison with Similar Compounds
Comparison with Structural Analogs
To contextualize its properties, we compare it to structurally similar thiazolo[4,5-d]pyridazinone derivatives.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The cyclohexyl group in the target compound increases its lipophilicity compared to the 4-chlorophenyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility. The pyrrolidin-1-yl substituent (vs.
Aromatic vs. Heteroaromatic Groups :
- The 7-phenyl group in the target compound provides stronger π-π stacking interactions compared to the 7-thienyl group in . Thienyl’s sulfur atom may introduce electronic effects but reduce stacking stability .
The cyclohexyl group in the target compound may slow metabolism (due to steric hindrance) but increase plasma protein binding.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?
- Methodological Answer : Synthesis involves multi-step reactions starting with the formation of the thiazolo[4,5-d]pyridazin core. Key steps include cyclization using phosphorus pentasulfide for thiazole ring formation, followed by substitution with pyrrolidine at the 2-position. The acetamide side chain is introduced via acylation reactions with cyclohexylamine derivatives. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield, with anhydrous tetrahydrofuran (THF) and reflux temperatures (~80°C) commonly used for optimal results .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemistry. For example, the cyclohexyl group’s protons appear as a multiplet in the δ 1.2–1.8 ppm range in ¹H NMR, while the pyrrolidin-1-yl moiety shows characteristic signals at δ 2.5–3.0 ppm .
Q. What are the primary biological targets associated with this compound?
- Methodological Answer : Preliminary studies on structurally analogous thiazolo-pyridazin derivatives suggest interactions with kinase enzymes (e.g., Aurora kinases) and apoptosis-related proteins (e.g., Bcl-2). Researchers should employ fluorescence polarization assays or surface plasmon resonance (SPR) to quantify binding affinities (Kd values). Competitive inhibition assays with ATP analogs can further elucidate kinase-targeting mechanisms .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up for in vivo studies?
- Methodological Answer : Yield optimization requires reaction condition tuning. For example:
- Solvent selection : Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates.
- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)2) for efficient cross-coupling during aryl substitution.
- Workflow integration : Employ flow chemistry for precise control of exothermic steps (e.g., cyclization). Computational reaction path searches (via density functional theory, DFT) can predict energy barriers and guide condition adjustments .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
- Methodological Answer : Discrepancies may arise from assay-specific parameters (e.g., cell line variability, ATP concentrations in kinase assays). Mitigation strategies include:
- Standardization : Use a common cell line (e.g., HEK293T) and ATP concentration (1 mM) across assays.
- Orthogonal validation : Confirm results with alternative methods (e.g., Western blotting for protein expression alongside SPR).
- Meta-analysis : Compare data with structurally similar compounds (e.g., N-(4-chlorobenzyl) analogs) to identify trends in activity cliffs .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on residues like Lysine-33 and Aspartic acid-145 for hydrogen bonding.
- QSAR modeling : Train models with descriptors such as logP, polar surface area, and H-bond donor/acceptor counts. Validate against experimental IC50 values from analogs (see table below).
- Free-energy perturbation (FEP) : Predict potency changes upon substituent modification (e.g., replacing cyclohexyl with fluorobenzyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
